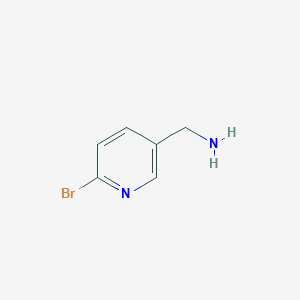

(6-Bromopyridin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCICDDTKARWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625702 | |

| Record name | 1-(6-Bromopyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-10-5 | |

| Record name | 1-(6-Bromopyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Bromopyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Blueprint: (6-Bromopyridin-3-yl)methanamine in Modern Drug Discovery

Abstract

(6-Bromopyridin-3-yl)methanamine, a pivotal heterocyclic building block, has emerged as a cornerstone in the landscape of medicinal chemistry and drug development. Its strategic substitution pattern—a nucleophilic aminomethyl group and a synthetically versatile bromine atom on a pyridine scaffold—offers a rich platform for the construction of complex molecular architectures. This guide provides an in-depth technical analysis of this compound, including its chemical identity, physicochemical properties, robust synthetic protocols, and critical applications in the synthesis of pharmacologically active agents. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are grounded in sound scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound in their research endeavors.

Core Chemical Identity and Physicochemical Profile

This compound is a key intermediate whose utility is fundamentally tied to its structure. The Chemical Abstracts Service (CAS) has assigned several numbers to this compound, corresponding to its free base and various salt forms, which are often used to improve stability and handling.

-

This compound (free base): 120740-10-5[1]

-

This compound hydrochloride: 1220040-20-9[2]

-

This compound dihydrochloride: 1251953-04-4[3]

For the purpose of this guide, we will primarily focus on the free base unless otherwise specified. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~285 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in water, ethanol, and various organic solvents | [4] |

| SMILES | NCc1cc(Br)ccn1 | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route involves the reduction of a nitrile precursor, which itself is synthesized from a commercially available starting material.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of (6-Bromopyridin-3-yl)acetonitrile

-

Reaction Setup: To a solution of 6-bromo-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium cyanide (1.2 eq) and a phase-transfer catalyst like 18-crown-6 (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (6-bromopyridin-3-yl)acetonitrile.

Step 2: Reduction to this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Addition of Nitrile: Slowly add a solution of (6-bromopyridin-3-yl)acetonitrile (1.0 eq) in anhydrous THF to the LAH suspension.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting precipitate and wash with THF.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The product may be further purified by distillation or chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block primarily due to its two reactive sites: the primary amine and the bromo-substituted pyridine ring. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures found in many drug candidates.[5] The aminopyridine moiety is a common feature in a variety of biologically active compounds, including a significant number of kinase inhibitors.[5]

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The pyridine ring of this compound can serve as a key component of this core. The primary amine allows for the introduction of various side chains that can interact with specific residues in the kinase domain, thereby enhancing potency and selectivity. The bromine atom provides a handle for introducing larger aromatic or heteroaromatic groups through cross-coupling reactions, which can occupy the hydrophobic regions of the ATP-binding site.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Many inhibitors targeting kinases within this pathway have been developed, and aminopyridine-based scaffolds are frequently employed.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by kinase inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Statements: The compound is harmful if swallowed and may cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

First Aid: In case of contact with skin, wash off with soap and plenty of water.[6] If inhaled, move the person into fresh air.[1] In case of eye contact, flush with water as a precaution.[6] If swallowed, rinse mouth with water and consult a physician.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its unique structural features provide a versatile platform for the application of modern synthetic methodologies, particularly in the development of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in their drug discovery programs.

References

An In-Depth Technical Guide to (6-Bromopyridin-3-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6-Bromopyridin-3-yl)methanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional structure, featuring a pyridine ring substituted with a bromine atom and a primary aminomethyl group, offers two distinct and versatile points for chemical modification. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the primary amine allows for a wide array of derivatization strategies, including amide bond formation and reductive amination. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and a discussion of its core applications in the strategic design and development of novel therapeutic agents.

Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible chemical science. The key properties of this compound are summarized below, providing essential data for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Weight | 187.04 g/mol | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1][2] |

| CAS Number | 120740-10-5 | [1][2][3] |

| Canonical SMILES | C1=CC(=NC=C1CN)Br | [2] |

| InChI Key | AMCICDDTKARWJB-UHFFFAOYSA-N | [1][2] |

| Appearance | Colorless to off-white solid | [2] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis and Mechanistic Insights

The most reliable and high-yielding pathway to this compound is through the chemical reduction of its nitrile precursor, 6-bromonicotinonitrile (also known as 6-bromo-3-cyanopyridine). This method is preferred over other theoretical routes due to the commercial availability of the starting material and the robust nature of nitrile reduction chemistry.

Synthetic Strategy: Reduction of a Nitrile Precursor

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Two primary methodologies are typically employed:

-

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney Nickel, Raney Cobalt, or Palladium on Carbon (Pd/C).[4] It is considered a "green" chemistry approach, as the only byproduct is typically the spent catalyst. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. The presence of excess ammonia is often used to minimize the formation of secondary and tertiary amine byproducts.[4]

-

Chemical Reduction with Hydride Reagents: Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄ or LAH), are highly effective for the complete reduction of nitriles to primary amines.[5][6] This method is broadly applicable and does not require high-pressure apparatus, making it highly suitable for laboratory-scale synthesis. The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an acidic workup to hydrolyze the intermediate metal-amine complexes.[6]

For its operational simplicity and high efficacy at the bench scale, the LiAlH₄ reduction is the focus of the detailed protocol below.

Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol is a self-validating system, adapted from well-established procedures for nitrile reduction.[7]

Materials:

-

6-Bromonicotinonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% w/v aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

Procedure:

-

Reaction Setup (Inert Atmosphere): Under a nitrogen or argon atmosphere, charge a dry three-neck round-bottom flask with LiAlH₄ (1.5 to 2.0 molar equivalents) suspended in anhydrous THF.

-

Causality: An inert atmosphere is critical as LiAlH₄ reacts violently with water, including atmospheric moisture. The excess of LiAlH₄ ensures the complete consumption of the starting material.

-

-

Substrate Addition: Dissolve 6-bromonicotinonitrile (1.0 molar equivalent) in anhydrous THF in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice-water bath).

-

Causality: The slow, cooled addition is a crucial safety measure to control the initial exothermic reaction between the hydride and the nitrile.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Causality: Heating to reflux provides the necessary activation energy to drive the reduction to completion.

-

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water.

-

Trustworthiness: This specific quenching procedure is a well-documented and safe method for neutralizing excess LiAlH₄, resulting in the formation of a granular, easily filterable precipitate of lithium and aluminum salts. Caution: This process evolves hydrogen gas and must be performed in a well-ventilated fume hood away from ignition sources.[7]

-

-

Isolation and Purification: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or another suitable organic solvent like DCM or EtOAc. Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Core Applications in Medicinal Chemistry

The value of this compound lies in its capacity to serve as a versatile scaffold for building molecular complexity. Its two orthogonal functional groups can be addressed with high selectivity, enabling divergent synthesis strategies for the creation of compound libraries for drug screening.

Derivatization via the Aminomethyl Group

The primary amine is a potent nucleophile and a key site for building out the molecule to explore structure-activity relationships (SAR). Common transformations include:

-

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides to produce amides, a common functional group in many approved drugs.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to generate sulfonamides, another privileged scaffold in medicinal chemistry.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, allowing for the introduction of diverse alkyl or aryl groups.

Palladium-Catalyzed Cross-Coupling

The C-Br bond on the electron-deficient pyridine ring is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups, which is fundamental for modulating a compound's pharmacological profile. Key reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex aminopyridine structures.

Logical Workflow for Drug Discovery

The dual functionality of this compound allows for a logical and efficient approach to library synthesis for lead generation and optimization.

Caption: Divergent synthesis pathways from the core scaffold to a chemical library.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its well-defined physicochemical properties and robust synthesis make it a reliable starting material. The true power of this building block lies in its dual reactivity, which provides chemists with the flexibility to independently modify two key positions on the scaffold. This enables the rapid and efficient generation of diverse molecular architectures, which is essential for navigating the complex landscape of lead identification and optimization. Mastery of the synthesis and application of this compound is a valuable asset for any research team dedicated to developing next-generation therapeutics.

References

-

Organic Syntheses. (S)-(-)-2,2'-BIS(DI-p-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL. Available from: [Link]

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. L-VALINOL. Organic Syntheses Procedure. Available from: [Link]

-

AccelaChemBio. 5-(Aminomethyl)-2-bromopyridine | 120740-10-5. Available from: [Link]

-

Chad's Prep. Hydride Reduction. Available from: [Link]

-

Scribd. Lithium Aluminum Hydride Reductions. Available from: [Link]

-

YouTube. Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

National Institutes of Health. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available from: [Link]

-

MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Available from: [Link]

- Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.

-

Lercher, J. A. Selective Hydrogenation of Butyronitrile over Raney-Metals. Available from: [Link]

Sources

- 1. 120740-10-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 120740-10-5 [sigmaaldrich.com]

- 4. d-nb.info [d-nb.info]

- 5. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

(6-Bromopyridin-3-yl)methanamine: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Abstract

(6-Bromopyridin-3-yl)methanamine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core functionalized with a reactive bromine atom and a primary aminomethyl group, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The strategic placement of these functional groups allows for orthogonal chemical modifications, primarily through palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon and a wide array of transformations at the nucleophilic amine. This guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on providing actionable insights and detailed protocols for researchers and professionals in the pharmaceutical and agrochemical industries. We will delve into the causal reasoning behind synthetic route selection, emphasizing regioselectivity and yield optimization, and present validated experimental procedures.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring where the nitrogen atom is at position 1. A bromine atom is substituted at the 6-position, and a methanamine (-CH₂NH₂) group is at the 3-position. This substitution pattern is critical to its utility, as the bromine atom is susceptible to a variety of cross-coupling reactions, while the aminomethyl group serves as a key point for chain extension or linkage to other molecular fragments.

The structure of the molecule dictates its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom influences the electron density of the aromatic ring, making the C-Br bond a prime site for oxidative addition in catalytic cycles.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| CAS Number | 120740-10-5 (Free Base) | [2] |

| 1220040-20-9 (Hydrochloride Salt) | [3] | |

| 1251953-04-4 (Dihydrochloride Salt) | [1] | |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | |

| Boiling Point | Data not available; expected to be high due to polarity and molecular weight. | |

| Melting Point | Data not available for the free base. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |

| SMILES | NCC1=CN=C(Br)C=C1 | [1] |

Synthesis and Manufacturing Routes

The synthesis of this compound is most efficiently achieved through the reduction of a suitable precursor, typically 6-bromonicotinonitrile or 6-bromonicotinamide. The choice of precursor is often dictated by the availability of starting materials and the desired scale of the synthesis. The reduction of the nitrile is a common and direct pathway.

Strategic Synthesis via Reduction of 6-Bromonicotinonitrile

The most prevalent and logical synthetic route to this compound is the reduction of the corresponding nitrile, 6-bromonicotinonitrile. This transformation is highly efficient and avoids the potential side reactions associated with multi-step sequences. The nitrile functional group can be readily reduced to a primary amine using various hydride reagents or catalytic hydrogenation.

The causality behind selecting a nitrile reduction pathway lies in its efficiency and high atom economy. The nitrile precursor, 6-bromonicotinonitrile, is accessible from the more common starting material, 6-bromopyridin-3-amine, via a Sandmeyer reaction, or from 6-bromonicotinic acid.

Caption: Synthetic workflow from a common precursor to the target compound.

Detailed Experimental Protocol: Reduction of 6-Bromonicotinonitrile with Borane-Tetrahydrofuran Complex

This protocol describes a representative method for the synthesis of this compound. The choice of Borane-THF complex (BTHF) as the reducing agent is based on its high efficiency for reducing nitriles to primary amines under relatively mild conditions.[4][5] It offers excellent functional group tolerance compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

-

6-Bromonicotinonitrile

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Dry Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-bromonicotinonitrile (1.0 eq.). Dissolve the starting material in dry THF (approx. 10 volumes).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add the borane-tetrahydrofuran complex (1.0 M solution in THF, approx. 1.5-2.0 eq.) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol to decompose the excess borane complex. Note: Effervescence (hydrogen gas evolution) will be observed. Stir for 1-2 hours at room temperature after the addition is complete.

-

Work-up and Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol. To the residue, add 2 M aqueous HCl and stir. This step protonates the amine product, making it water-soluble and allowing for the removal of non-basic impurities. Wash the acidic aqueous layer with ethyl acetate to remove any organic-soluble impurities.

-

Basification and Isolation: Cool the acidic aqueous layer in an ice bath and basify by the slow addition of 2 M aqueous NaOH until the pH is >10. This deprotonates the amine, making it soluble in organic solvents. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation if it is a liquid.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any synthetic compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. For this compound, the spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two methylene protons of the aminomethyl group.

-

¹H NMR Spectrum of this compound:

-

A representative ¹H NMR spectrum shows characteristic peaks for the protons on the pyridine ring and the aminomethyl group.[6] The exact chemical shifts can vary slightly depending on the solvent used.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for its use as a versatile scaffold in the construction of complex molecules, particularly in the field of kinase inhibitors.[1]

Caption: Key reaction pathways available for the functional groups of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is readily displaced via various palladium-catalyzed cross-coupling reactions. This is the most powerful application of this building block, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a cornerstone reaction for building biaryl structures commonly found in kinase inhibitors.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted diaminopyridines.

Transformations of the Aminomethyl Group

The primary amine is a versatile handle for further functionalization:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Safety and Handling

This compound and its salts should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: The hydrochloride salt is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. Its utility is derived from the presence of two distinct and orthogonally reactive functional groups. A robust understanding of its synthesis, particularly via the reduction of 6-bromonicotinonitrile, and a grasp of its reactivity in key synthetic transformations such as palladium-catalyzed cross-coupling, are essential for its effective application in drug discovery and development programs. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the synthetic potential of this versatile building block.

References

-

PubChem. 6-Bromopyridin-3-amine. [Link]

-

MySkinRecipes. Kinase Inhibitor Intermediates. [Link]

- Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.

-

Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

Sources

- 1. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 120740-04-7|1-(6-Bromopyridin-3-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 3. 1220040-20-9|this compound hydrochloride| Ambeed [ambeed.com]

- 4. Bis(6-Bromopyridin-3-Yl)Methanone [myskinrecipes.com]

- 5. 6-Bromopyridin-3-ol | 55717-45-8 [sigmaaldrich.com]

- 6. (6-Bromopyridin-3-yl)-methylamine(1022641-52-6)核磁图(1HNMR) [m.chemicalbook.com]

An In-depth Technical Guide to (6-Bromopyridin-3-yl)methanamine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (6-bromopyridin-3-yl)methanamine. It delves into the core chemical properties, synthesis strategies, and key applications of this versatile building block, with a focus on providing practical, field-proven insights.

Chemical Identity and Synonyms

This compound is a key bifunctional molecule in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, makes it a valuable intermediate in the synthesis of complex organic molecules.[1]

For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms:

| Primary Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | C-(6-BROMO-PYRIDIN-3-YL)-METHYLAMINE; 5-Aminomethyl-2-bromopyridine; 3-Pyridinemethanamine, 6-bromo-[2] | 120740-10-5[2] | C6H7BrN2 | 187.04 g/mol |

It is important to distinguish this compound from its isomers, such as (6-bromopyridin-2-yl)methanamine, as the position of the substituents significantly influences the molecule's reactivity and its utility in synthetic chemistry.[3][4]

Physicochemical Properties and Safety

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 74-76 °C |

Safety Information:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[2]

Synthesis Strategies

The synthesis of this compound and its analogs can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, and scalability.

A common precursor for derivatives of this compound is 6-bromopyridin-3-amine.[1][5] The synthesis of this precursor often involves the direct bromination of 3-aminopyridine or a multi-step process involving the bromination of 3-nitropyridine followed by reduction.[5][6] The latter is often preferred for its higher regioselectivity.[5]

Below is a generalized workflow for the synthesis of a related compound, tris[(6-bromopyridin-2-yl)methyl]amine, which illustrates the types of reactions involved in manipulating these structures.

Caption: Palladium-catalyzed cross-coupling reactions of 6-bromopyridin-3-amine. [1]

Role as a Pharmaceutical Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. The aminopyridine moiety is a common feature in many kinase inhibitors, which are a significant class of anticancer agents. [1][7]The ability to readily modify the pyridine scaffold through cross-coupling reactions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. [1]

Experimental Protocols

To ensure the practical application of the information provided, this section details a general protocol for a Suzuki-Miyaura coupling reaction, a common transformation for this class of compounds.

Protocol: Suzuki-Miyaura Coupling of a 6-Bromopyridine Derivative [1]

-

Reaction Setup: To a dry round-bottom flask, add the 6-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for the stability and activity of the palladium catalyst.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

-

Purification: The crude product is then purified using standard techniques, such as column chromatography.

Conclusion

This compound is a synthetically versatile and commercially valuable building block for the pharmaceutical industry. A thorough understanding of its synonyms, physicochemical properties, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents. The palladium-catalyzed cross-coupling reactions, in particular, provide a powerful platform for the rapid diversification of the bromopyridine scaffold, accelerating the drug discovery and development process.

References

- EvitaChem. (n.d.). Buy 6-Bromo-3-methyl-2-pyridinemethanamine (EVT-13725450).

- Chem-Impex. (n.d.). 6-Amino-3-bromo-2-methylpyridine.

- Echemi. (n.d.). C-(6-BROMO-PYRIDIN-3-YL)-METHYLAMINE Safety Data Sheets.

- BenchChem. (n.d.). Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates.

- BenchChem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.

- Alkali Scientific. (n.d.). 3-Amino-6-bromopyridine, 1 X 5 g (552844-5G).

- LookChem. (n.d.). 3-Amino-6-bromopyridine.

- Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97 13534-97-9.

- ChemSrc. (2025, August 29). (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0.

- Sigma-Aldrich. (n.d.). This compound | 120740-10-5.

- PubChem. (2015, February 12). 3-[(6-Bromopyridin-3-yl)-methylamino]propan-1-ol.

- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.

- BenchChem. (2025, December). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.

- Anjali Labs. (n.d.). 1-(6-bromopyridin-3-yl)ethanamine Manufacturer, Exporter from Aurangabad.

- Sigma-Aldrich. (n.d.). 6-Bromo-2,4-dimethylpyridin-3-amine.

- National Center for Biotechnology Information. (2024, September 10). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.

- PubChem. (n.d.). 6-Bromo-3-pyridinemethanol.

- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Analytical Methods.

- BLD Pharm. (n.d.). 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2.

- BLDpharm. (n.d.). 4-(Aminomethyl)-6-bromopyridin-3-ol dihydrochloride | 2995286-66-1.

- BLD Pharm. (n.d.). 6-Bromopyridin-3-ol | 55717-45-8.

- ChemScene. (n.d.). 6-Bromo-5-(trifluoromethyl)pyridin-3-amine | 1642844-33-4.

- MySkinRecipes. (n.d.). Bis(6-Bromopyridin-3-Yl)Methanone.

- Sigma-Aldrich. (n.d.). 6-Bromo-3-pyridinylboronic acid = 95 223463-14-7.

- MedchemExpress.com. (n.d.). 6-Bromopyridin-3-amine | Biochemical Reagent.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 6-Bromopyridin-3-amine: A Cost-Effectiveness Analysis.

-

Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[1][8][9]riazolo[4,3-a]d[1][8]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.

- Google Patents. (n.d.). Synthesis of serpatatinib - CN113321668A.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 6-Bromo-3-methyl-2-pyridinemethanamine (EVT-13725450) [evitachem.com]

- 9. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to 5-Aminomethyl-2-bromopyridine: Properties, Reactivity, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 5-Aminomethyl-2-bromopyridine is a heterocyclic building block of significant interest, offering a unique combination of a nucleophilic aminomethyl group and a versatile bromine atom strategically positioned on an electron-deficient pyridine ring. This arrangement provides chemists with two distinct, orthogonally reactive handles, enabling the precise and sequential introduction of molecular complexity.

This guide provides an in-depth technical overview of 5-Aminomethyl-2-bromopyridine, moving beyond a simple catalog of facts to explore the causality behind its reactivity and its proven applications. As a self-validating system, the protocols and principles described herein are grounded in established chemical literature, offering a reliable framework for its use in drug discovery and advanced material synthesis.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. These properties dictate storage, handling, and reaction setup.

Physicochemical Data

The essential properties of 5-Aminomethyl-2-bromopyridine are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 120740-10-5 | [1] |

| Alternate Names | 6-Bromo-3-pyridinemethanamine, (6-Bromopyridin-3-yl)methanamine | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Varies; often a solid | [2] |

| Storage | Store at 2-8°C, under dry conditions | [3] |

Note: Physical properties such as melting and boiling points are not consistently reported and should be determined empirically for the specific batch in use.

Spectroscopic Signature

Structural confirmation is critical. The expected spectroscopic data for 5-Aminomethyl-2-bromopyridine are:

-

¹H NMR: The spectrum will feature distinct signals for the three aromatic protons on the pyridine ring, a characteristic singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons which may exchange with D₂O.

-

¹³C NMR: Carbon signals will correspond to the five carbons of the pyridine ring (with the carbon bearing the bromine showing a characteristic shift) and the methylene carbon of the aminomethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak (M+) at m/z ≈ 186 and the (M+2)+ peak at m/z ≈ 188.

-

Infrared (IR) Spectroscopy: Key stretches will include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=N/C=C stretching vibrations characteristic of the pyridine ring.

Synthesis and Strategic Use of Protecting Groups

The synthesis of 5-Aminomethyl-2-bromopyridine is not a trivial one-step process. A common and logical approach involves the reduction of the corresponding nitrile, 2-bromo-5-cyanopyridine. However, for its application in multi-step synthesis, the amine is often protected, most commonly with a tert-butyloxycarbonyl (Boc) group.

Boc-Protected Intermediate: A Key Synthetic Asset

The Boc-protected version, tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate (CAS 864266-29-5) , is a shelf-stable and highly valuable intermediate.[3][4] This protection strategy is crucial as it:

-

Prevents Self-Reactivity: It masks the nucleophilicity of the primary amine, preventing it from interfering with reactions targeting the C-Br bond (e.g., cross-coupling).

-

Improves Solubility: The Boc group often enhances solubility in common organic solvents.

-

Allows for Controlled Deprotection: The Boc group can be easily removed under acidic conditions late in a synthetic sequence to reveal the primary amine for further functionalization.

The Duality of Reactivity: A Chemist's Guide

The synthetic power of this molecule stems from the distinct reactivity of its two functional groups. The choice of reaction conditions dictates which site is addressed, enabling selective and predictable transformations.

The C-Br Bond: A Gateway for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 2-position of the pyridine ring is activated towards several key reaction classes. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the ring nitrogen (2- and 6-positions), makes the C-Br bond susceptible to oxidative addition, a key step in many cross-coupling reactions.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most powerful application of the bromo group. It serves as a handle for introducing a vast array of functionalities.

-

Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, creating more complex substituted pyridines.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds, a key transformation for extending molecular scaffolds.

-

Heck Coupling: Reacts with alkenes to form substituted alkenes.

-

The Aminomethyl Group: A Versatile Nucleophile

The primary amine of the aminomethyl group is a potent nucleophile, readily participating in a variety of classical transformations:

-

Acylation/Amide Bond Formation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is fundamental in building peptide-like linkages or attaching side chains.

-

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a common functional group in many pharmaceutical agents.

-

Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

-

Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be a challenge, making reductive amination a more controlled method for generating secondary amines.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 5-Aminomethyl-2-bromopyridine is prevalent in a range of biologically active molecules. Its utility lies in its ability to serve as a rigid scaffold to which pharmacophoric elements can be attached with precise spatial orientation.

-

Kinase Inhibitors: The pyridine core is a well-established scaffold in kinase inhibitor design. This building block allows for functionalization at the 2-position to interact with the hinge region of the kinase, while the aminomethyl group at the 5-position can be elaborated to extend into the solvent-exposed region, enabling modulation of selectivity and physical properties.[6]

-

Receptor Antagonists: It has been used in the discovery of novel antagonists for critical CNS targets. For example, it served as a key intermediate in the synthesis of noncompetitive AMPA receptor antagonists and metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, which have therapeutic potential in epilepsy and anxiety, respectively.[3]

-

General Pharmaceutical Synthesis: The compound is a versatile starting material for a wide array of pyridine derivatives with known anti-inflammatory, anti-cancer, and anti-viral properties.[7][8]

Safety, Handling, and Storage

As with any reactive chemical, proper handling is essential for laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) information for brominated pyridines and aminopyridines.

| Hazard Category | Precautionary Measures |

| Contact | Causes skin and serious eye irritation.[9] Wear appropriate protective gloves, clothing, and safety glasses with side-shields.[10] Avoid substance contact. |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or outdoors. Avoid breathing dust, vapors, or mist.[10] |

| Ingestion | Harmful if swallowed.[10] Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Recommended storage is often refrigerated (2-8°C).[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] |

This is a summary. Always consult the specific SDS for the material being used before commencing any work.

Exemplary Protocol: Suzuki Cross-Coupling

To illustrate the practical utility of this reagent, the following section details a representative, self-validating protocol for a Suzuki cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis and a primary application for this building block.

Objective: To synthesize 5-(N-Boc-aminomethyl)-2-(4-methoxyphenyl)pyridine.

Materials:

-

5-(N-Boc-aminomethyl)-2-bromopyridine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: To the flask, add 5-(N-Boc-aminomethyl)-2-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst. For an in situ generated Pd(PPh₃)₄ catalyst, use Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) to the main flask. Bubble inert gas through the solvent mixture for 15 minutes. Add the pre-mixed catalyst to the reaction flask.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100°C) under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. 5-(N-Boc-aminomethyl)-2-bromopyridine | [frontierspecialtychemicals.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

(6-Bromopyridin-3-yl)methanamine dihydrochloride solubility

An In-Depth Technical Guide to the Solubility of (6-Bromopyridin-3-yl)methanamine Dihydrochloride

Authored by: A Senior Application Scientist

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Building Block

In the realm of modern medicinal chemistry and drug discovery, the journey from a promising molecular scaffold to a viable drug candidate is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. This parameter dictates not only the feasibility of synthetic routes and purification schemes but also profoundly influences a compound's downstream formulation, bioavailability, and ultimate therapeutic efficacy.

This guide provides an in-depth technical exploration of this compound dihydrochloride, a heterocyclic building block of significant interest. The presence of a bromopyridine core coupled with a primary amine side chain makes it a versatile synthon for introducing key pharmacophoric elements. However, its nature as a dihydrochloride salt presents a unique set of solubility characteristics that warrant careful consideration.

Rather than merely presenting a static data sheet, this document is intended to serve as a practical guide for the research scientist. It will deconstruct the theoretical underpinnings of this compound's solubility, provide robust, field-proven experimental protocols for its empirical determination, and offer insights into the practical application of this critical data. As such, this guide is structured to empower researchers to not only measure but also strategically manipulate the solubility of this compound dihydrochloride to accelerate their research and development endeavors.

Physicochemical Profile of this compound Dihydrochloride

This compound dihydrochloride is a salt form of the parent free base, this compound. The dihydrochloride salt is often favored for its improved stability and handling properties as a solid.

| Property | Value | Source |

| CAS Number | 1251953-04-4 | [1] |

| Molecular Formula | C₆H₉BrCl₂N₂ | [1] |

| Molecular Weight | 259.96 g/mol | [1] |

| Appearance | Typically an off-white to light yellow solid | General Knowledge |

| SMILES | NCC1=CN=C(Br)C=C1.Cl.Cl | [1] |

The structure reveals a pyridine ring, which is weakly basic, and a primary aminomethyl group, which is also basic. The formation of a dihydrochloride salt indicates that both nitrogen atoms are protonated, creating a dicationic species associated with two chloride anions. This salt form is anticipated to have significantly higher aqueous solubility compared to its free base, particularly in neutral to acidic media.

Theoretical Considerations for Solubility

Understanding the theoretical factors governing solubility is paramount before embarking on experimental measurements. For a salt of a weak base like this compound, solubility is not a single value but a function of the solvent system's properties.

The Influence of pH and the Dihydrochloride Salt Form

The solubility of amine salts in aqueous media is intrinsically pH-dependent.[2] The dihydrochloride salt exists as a fully ionized species in solution. The dissolution equilibrium can be represented as:

C₆H₈BrN₂²⁺(s) + 2Cl⁻(s) ⇌ C₆H₈BrN₂²⁺(aq) + 2Cl⁻(aq)

In acidic to neutral pH, the compound will remain predominantly in its protonated, more soluble form. However, as the pH of the solution increases, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. This is a critical consideration in buffered solutions or during reaction workups involving basic conditions.

The Common Ion Effect

In solutions already containing chloride ions (e.g., from hydrochloric acid or other chloride salts), the solubility of this compound dihydrochloride may be suppressed.[2] According to Le Châtelier's principle, the addition of a common ion (Cl⁻) to a saturated solution will shift the equilibrium to the left, favoring the solid salt and thus reducing its molar solubility. This phenomenon can be particularly relevant in certain buffered media or during crystallizations from HCl-containing solvent systems.[3]

Solvent Polarity and Hydrogen Bonding

The high polarity imparted by the two hydrochloride moieties suggests that the compound will exhibit its highest solubility in polar protic solvents capable of solvating both the dication and the chloride anions.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be excellent solvents. The hydroxyl groups can hydrogen bond with the chloride anions and the protonated amines, effectively solvating the salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate the cation, but they are less effective at solvating the chloride anions compared to protic solvents. Moderate to good solubility is anticipated.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Very low to negligible solubility is expected in these solvents due to the high lattice energy of the salt and the inability of the solvent to stabilize the charged species.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the saturation shake-flask method.[4] This method ensures that the solvent is fully saturated with the solute and that equilibrium has been reached.

Required Materials and Equipment

-

This compound dihydrochloride (purity ≥98%)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, Tetrahydrofuran)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of this compound dihydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze these standards using a validated HPLC method to generate a standard curve of peak area versus concentration.

-

Sample Preparation: To a series of glass vials, add an excess amount of this compound dihydrochloride (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient duration (24 to 48 hours is typical) to reach equilibrium.

-

Sampling: After equilibration, remove the vials and allow the undissolved solid to settle by gravity or brief centrifugation.

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial.

-

Dilution and Analysis: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to bring the concentration within the range of the standard curve. Analyze the diluted sample by HPLC.

-

Calculation: Using the standard curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.

Interpreting and Applying Solubility Data

The quantitative data gathered from the protocol above is crucial for several aspects of drug development and chemical synthesis.

Illustrative Solubility Profile

The following table presents a hypothetical but realistic solubility profile for this compound dihydrochloride, which a researcher might generate using the described protocol.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C |

| Water | Polar Protic | > 200 |

| Methanol | Polar Protic | > 150 |

| Ethanol | Polar Protic | ~ 50-75 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~ 75-100 |

| Acetonitrile | Polar Aprotic | < 10 |

| Isopropanol | Polar Protic | < 10 |

| Tetrahydrofuran (THF) | Polar Aprotic | < 1 |

| Toluene | Non-Polar | < 0.1 |

| Hexanes | Non-Polar | < 0.1 |

Practical Implications for the Bench Scientist

-

Reaction Chemistry: The high solubility in polar aprotic solvents like DMF and DMSO makes them excellent choices for reaction media where the compound is a starting material. The lower solubility in solvents like isopropanol or acetonitrile suggests these could be used as anti-solvents for crystallization or precipitation to isolate products.

-

Purification: A significant difference in solubility between two solvent systems can be exploited for purification. For example, a product could be precipitated from a reaction in DMF by the addition of a less polar solvent like isopropanol.

-

Formulation Development: For drug development professionals, high aqueous solubility is a desirable trait for parenteral (injectable) formulations.[5] The data is also the first step in understanding potential bioavailability, as dissolution is often the rate-limiting step for absorption.[6]

Conclusion: A Foundation for Rational Design

References

- He, Y. et al. (2021). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.

- Li, D. et al. (2010). Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. Calphad.

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Choudhary, D. et al. (2024). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

- Giri, B. R. et al. (2021).

- Jindal, K. C. (2008). Salt Selection in Drug Development. Pharmaceutical Technology.

-

Serajuddin, A. T. & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. [Link]

-

The Organic Chemistry Tutor. (2014). Predicting Solubility of Salts and Precipitation Reactions- Lecture. YouTube. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (6-Bromopyridin-3-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of (6-Bromopyridin-3-yl)methanamine hydrochloride, a critical building block for researchers, scientists, and drug development professionals. This document offers a comprehensive exploration of its synthesis, characterization, safe handling, and significant applications in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.

Introduction: The Strategic Importance of a Functionalized Pyridine Scaffold

This compound hydrochloride is a bifunctional heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide array of chemical modifications, making it a valuable precursor for the development of targeted therapeutics.

The pyridine core is a prevalent motif in numerous biologically active compounds, while the bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The primary amine provides a nucleophilic center for the construction of amides, sulfonamides, and other functionalities, further expanding the accessible chemical space. This unique combination of features has positioned this compound hydrochloride as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, which are under investigation for the treatment of neurodegenerative diseases such as Alzheimer's disease, as well as for the development of positron emission tomography (PET) imaging agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in synthesis and for the accurate interpretation of experimental results.

| Property | Value | Source(s) |

| CAS Number | 1220040-20-9 | [1][2] |

| Molecular Formula | C₆H₈BrClN₂ | [1][2] |

| Molecular Weight | 223.50 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in water and methanol | |

| Storage | Store at room temperature in a dry, well-ventilated place |

Spectroscopic Data

The following spectroscopic data, obtained from a closely related structural analog, serves as a reference for the characterization of this compound.[3]

-

¹H NMR (500 MHz, CD₃CN) : δ 8.60 (d, J = 6.0 Hz, 4H), 7.90 (d, J = 7.8 Hz, 2H), 7.85 (d, J = 8.2 Hz, 2H), 7.79 (s, 2H), 7.75 (d, J = 8.2 Hz, 2H), 7.62–7.55 (m, 3H), 7.41 (d, J = 6.0 Hz, 4H), 5.57 (s, 2H), 4.45 (s, 2H), 3.08 (s, 9H).[3]

-

¹³C NMR (125 MHz, CD₃CN) : δ 163.6 (C), 153.6 (C), 153.5 (C), 151.0 (CH), 141.1 (C), 140.0 (CH), 132.6 (CH), 131.3 (C), 130.5 (CH), 130.4 (CH), 126.4 (CH), 125.2 (C), 123.8 (CH), 123.7 (CH), 118.8 (C), 93.3 (C), 89.3 (C), 76.9 (CH₂), 68.6 (CH₂), 53.6 (CH₃).[3]

-

Infrared (KBr, cm⁻¹) : 3023, 2884, 2216, 1594, 1538, 1487, 1447, 1411, 1375, 1240, 1220, 1142, 1068, 990, 926, 880, 820, 768, 687, 546, 508.[3]

Synthesis of this compound Hydrochloride

The most direct and efficient synthesis of this compound hydrochloride involves the reduction of 6-bromonicotinonitrile. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines.[4][5][6]

Caption: Synthetic pathway to this compound hydrochloride.

Experimental Protocol: Reduction of 6-Bromonicotinonitrile

Materials:

-

6-Bromonicotinonitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (concentrated)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (nitrogen or argon).

-

LAH Suspension: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (1.5 equivalents) at 0 °C (ice bath).

-

Substrate Addition: A solution of 6-bromonicotinonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water (x mL), followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally, the dropwise addition of water (3x mL), where x is the mass of LAH used in grams. This procedure is known as the Fieser workup and is crucial for the safe decomposition of excess LAH.[7] A granular precipitate should form, which can be easily filtered.

-

Workup: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF.

-

Solvent Removal: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

-

Salt Formation: The crude amine is dissolved in anhydrous diethyl ether and cooled to 0 °C. A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.

-

Purification: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride as a solid.

Safety and Handling

Working with this compound hydrochloride and the reagents for its synthesis requires strict adherence to safety protocols.

-

Bromopyridines: These compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled.[8][9] They can cause skin and eye irritation.[8][9] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[10][11][12] It should be handled under an inert atmosphere.[8][10] Extreme caution must be exercised during the quenching of LAH reactions.[7][8] A dry powder fire extinguisher (Class D) should be readily available.

Applications in Drug Discovery and Development

The utility of this compound hydrochloride as a synthetic intermediate is most prominent in the field of neuroscience, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs).

Caption: Key application areas of this compound hydrochloride.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

nAChRs are a family of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[13][14] Dysregulation of nAChR signaling has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][13][15]

This compound hydrochloride serves as a key building block for the synthesis of novel nAChR ligands. The primary amine can be elaborated to form various pharmacophoric groups, while the bromo-substituent allows for the introduction of diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. This modular approach enables the systematic exploration of the structure-activity relationship (SAR) to optimize ligand potency, selectivity, and pharmacokinetic properties.

-

Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[16] nAChR agonists and positive allosteric modulators have been investigated as potential therapeutic agents to enhance cholinergic neurotransmission.[13] The structural framework provided by this compound is integral to the design of novel molecules targeting specific nAChR subtypes, such as the α7 and α4β2 receptors, which are implicated in cognitive function.[13]

Positron Emission Tomography (PET) Imaging Agents

PET is a non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level.[17] The development of selective PET radioligands for nAChRs is crucial for understanding their role in disease and for the development of new drugs. This compound hydrochloride can be used as a precursor for the synthesis of PET tracers. The bromo-substituent can be replaced with a positron-emitting radionuclide, such as fluorine-18, through nucleophilic substitution reactions.[17] These radiolabeled ligands can then be used to visualize and quantify the distribution and density of nAChRs in the living brain.

Conclusion

This compound hydrochloride is a versatile and valuable building block in modern drug discovery. Its unique structural features provide a flexible platform for the synthesis of a wide range of complex molecules, particularly those targeting nicotinic acetylcholine receptors. The synthetic route via the reduction of 6-bromonicotinonitrile is well-established, though it requires careful handling of hazardous reagents. The applications of this compound in the development of potential therapeutics for neurological disorders and as a precursor for PET imaging agents underscore its significance in advancing our understanding and treatment of complex diseases. As research in these areas continues to evolve, the demand for and utility of this compound hydrochloride are expected to grow.

References

- Wiley-VCH. (2007). Supporting Information.

- ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)

- UGA Research. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride.

- Bajpai, A. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube.

- BenchChem. (2025).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride.

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Bromopyridin-3-amine: A Cost-Effectiveness Analysis.

- Radiology Key. (2016, September 9). Synthesis of PET Radiopharmaceuticals.

- Acros Pharmatech. (n.d.). (6-Bromopyridin-2-yl)methanamine hydrochloride.

- Patel, A. B., & Malpass, J. R. (2008). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Journal of Medicinal Chemistry, 51(21), 7005–7009.

- Sinfoo Biotech. (n.d.). This compound hydrochloride.

- Wallace, T. L., & Bertrand, D. (2011). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 13(11), 1089–1107.

- Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., Moretti, M., Pedrazzi, P., Pucci, L., & Zoli, M. (2009). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 78(7), 744–755.